6-Chloro-11H-indolo[3,2-c]quinoline
Overview
Description
6-Chloro-11H-indolo[3,2-c]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities, including antimicrobial, cytotoxic, and antitumor properties . The structure of this compound consists of an indole fused to a quinoline ring with a chlorine atom at the 6th position, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-11H-indolo[3,2-c]quinoline is the DYRK1A kinase . This kinase plays a crucial role in cellular processes such as neurodevelopment and neurodegeneration .
Mode of Action
This compound interacts with its target, DYRK1A kinase, by inhibiting its activity . This inhibition results in changes in the phosphorylation state of the kinase’s substrates, thereby affecting the downstream signaling pathways .
Biochemical Pathways
These could include pathways involved in neuronal development and function .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of DYRK1A kinase. This could potentially lead to changes in neuronal development and function .
Biochemical Analysis
Biochemical Properties
It is known that indoloquinolines, a family of compounds to which 6-Chloro-11H-indolo[3,2-c]quinoline belongs, interact with various enzymes and proteins .
Cellular Effects
Some indoloquinolines have been found to exhibit cytotoxic effects on various types of cells .
Molecular Mechanism
Some indoloquinolines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of some indoloquinolines can change over time in laboratory settings .
Metabolic Pathways
Some indoloquinolines are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Chloro-11H-indolo[3,2-c]quinoline involves the use of iodine as a catalyst. The process typically starts with indole-3-carboxaldehyde and arylamines as the starting materials. The reaction proceeds through a one-pot synthesis involving intermolecular nucleophilic substitution and intramolecular cyclization . Another method involves the use of SnCl4 as a catalyst for the cyclization of indole-3-carbaldehyde oximes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-11H-indolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can yield various substituted indoloquinolines .
Scientific Research Applications
6-Chloro-11H-indolo[3,2-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its antitumor properties are of particular interest for cancer research and drug development.
Comparison with Similar Compounds
6-Chloro-11H-indolo[3,2-c]quinoline can be compared with other indoloquinoline derivatives, such as:
- 1-Chloro-6H-indolo[2,3-b]quinoline
- 3-Chloro-6H-indolo[2,3-b]quinoline
- 2-Chloro-5H-indolo[3,2-c]quinoline
These compounds share similar structural features but differ in the position of the chlorine atom and the specific ring fusion pattern . The unique position of the chlorine atom in this compound contributes to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-chloro-11H-indolo[3,2-c]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJUTKSWQRTRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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